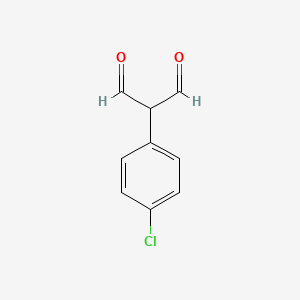

![molecular formula C15H25N3O2 B2546722 N-[3-(二甲氨基)丙基]-4-(3-甲基丁酰)-1H-吡咯-2-甲酰胺 CAS No. 439111-93-0](/img/structure/B2546722.png)

N-[3-(二甲氨基)丙基]-4-(3-甲基丁酰)-1H-吡咯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

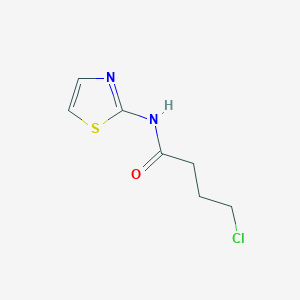

The compound "N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide" is a chemical that appears to be related to various pyrrole derivatives with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and potential biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of pyrazole-4-carboxamides, which are structurally related to the compound of interest, involves the reaction of N-(3-(dimethylamino)-2-formylacryloyl)formamide with hydrazine hydrate or monosubstituted hydrazines to yield the desired compounds in good yields . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the low-temperature X-ray crystal structure of N,N-dimethyl-1H-pyrrole-2-carboxamide reveals that the carbonyl π system interacts with the lone pair electrons of the amide N atom rather than with the π system of the pyrrole ring . This information can be valuable when predicting the molecular geometry and electronic interactions of the compound .

Chemical Reactions Analysis

The chemical reactivity of pyrrole derivatives can be influenced by their molecular structure. For instance, the high reactivity of the free base and cationic species of a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, is supported by the planarity of the CH3 groups linked to the N atom . This suggests that the compound "N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide" may also exhibit interesting reactivity patterns that could be explored further.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the intermolecular hydrogen bonds in N,N-dimethyl-1H-pyrrole-2-carboxamide link the molecules into centrosymmetric dimers, which could affect the compound's solubility and melting point . Additionally, the solvation energy values and vibrational frequencies of related compounds provide insights into their stability and reactivity in solution .

科学研究应用

癌症研究中的细胞毒活性

N-[3-(二甲氨基)丙基]-4-(3-甲基丁酰)-1H-吡咯-2-甲酰胺及其衍生物在癌症研究中显示出潜力,尤其是由于其细胞毒性。具有类似结构的苯并[b][1,6]萘啶的甲酰胺衍生物已被测试对各种癌细胞系的生长抑制特性。这些化合物表现出有效的细胞毒性,其中一些显示 IC(50) 值小于 10 nM,表明其在癌症治疗中的潜在疗效 (Deady 等人,2003)。

DNA 识别和结合

另一个应用领域是识别和结合特定的 DNA 序列。N-[3-(二甲氨基)丙基]-4-(3-甲基丁酰)-1H-吡咯-2-甲酰胺的衍生物已用于吡咯-咪唑聚酰胺的开发。这些化合物能够识别双链 DNA 小沟中的特定序列,显示出基因调控和治疗应用的潜力 (Swalley 等人,1996)。

杂环体系的合成

该化合物及其类似物在多功能杂环体系的合成中也很有价值。该应用对于开发具有不同化学结构和性质的新型药物和材料至关重要。例如,甲基 (E)‐2‐(乙酰氨基)‐3‐氰基丙‐2‐烯酸酯,一种相关化合物,已被用作制备多取代杂环体系(如吡咯、嘧啶和异恶唑)的多功能试剂 (Pizzioli 等人,1998)。

非线性光学材料的开发

研究还探索了在非线性光学 (NLO) 材料的开发中使用类似化合物的可能性。例如,对乙基 4-[3-(4-二甲氨基苯基)-丙烯酰基]-3,5-二甲基-1H-吡咯-2-甲酸酯(与 N-[3-(二甲氨基)丙基]-4-(3-甲基丁酰)-1H-吡咯-2-甲酰胺相关)的研究发现其作为 NLO 材料的潜在用途 (Singh 等人,2014)。

属性

IUPAC Name |

N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2/c1-11(2)8-14(19)12-9-13(17-10-12)15(20)16-6-5-7-18(3)4/h9-11,17H,5-8H2,1-4H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKXJEQRYKSDMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

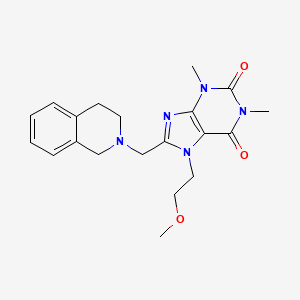

![N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2546646.png)

![3-(4-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546651.png)

![4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline](/img/structure/B2546652.png)

![Methyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2546653.png)

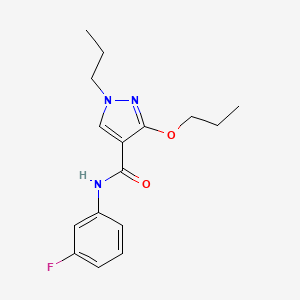

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2546658.png)

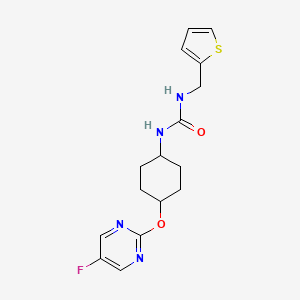

![6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2546660.png)